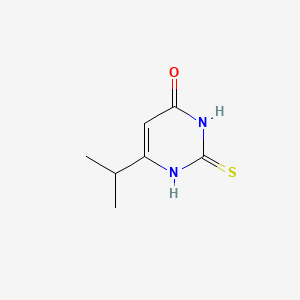
6-Isopropyl-2-mercaptopyrimidin-4-OL
Overview
Description
6-Isopropyl-2-mercaptopyrimidin-4-OL is a compound used for proteomics research . It has a molecular formula of C7H10N2OS and a molecular weight of 170.24 .
Synthesis Analysis
The synthesis of mercaptopyrimidine derivatives, including 6-Isopropyl-2-mercaptopyrimidin-4-OL, involves the condensation of 5,6-diamino-2-mercaptopyrimidin-4-ol with various heterocyclic and aromatic aldehydes .Molecular Structure Analysis
The molecular structure of 6-Isopropyl-2-mercaptopyrimidin-4-OL consists of a pyrimidine ring with an isopropyl group at the 6-position and a mercapto group at the 2-position .Scientific Research Applications
Fluorescent Sensor Development
6-Amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol (L1), a derivative of 6-Isopropyl-2-mercaptopyrimidin-4-OL, has been applied in developing selective recognition sensors for aluminum ions. It demonstrates an "OFF-ON type" mode in the presence of Al3+ ions, indicating potential use in selective detection and bacterial cell imaging applications (Yadav & Singh, 2018).
Cancer Therapeutics
Mercaptopyrimidine derivatives, synthesized from 5,6-diamino-2-mercaptopyrimidin-4-ol, have shown significant potential in cancer therapy. They inhibit DNA Ligase IV involved in nonhomologous end joining, a major DNA double-strand break repair pathway, and exhibit antiproliferative, antibacterial, and anti-inflammatory properties (Ray et al., 2022).
Complex Formation with Metal Ions
Studies have shown the ability of 2-mercaptopyrimidin-4-ol to form complexes with various metal ions like copper, nickel, cobalt, and iron. This suggests applications in the field of coordination chemistry and material science (Khullar & Agarwala, 1974).
Corrosion Inhibition
Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine have been studied for their inhibition effect on cold-rolled steel in acidic solutions. This highlights their potential as corrosion inhibitors in industrial applications (Xianghong et al., 2015).
Synthesis and Characterization of Heterocycles
Research on the synthesis and conversion of 4′-substituted 5-(5-amino-6-pyrimidylthio)-2,2-dimethyl-4,6-dioxo-1,3-dioxanes, derived from 4-substituted 5-amino-6-mercaptopyrimidines, suggests significant contributions to the field of organic chemistry and drug design (Safonova et al., 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-propan-2-yl-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-4(2)5-3-6(10)9-7(11)8-5/h3-4H,1-2H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFICLXWPLFISK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182652 | |
| Record name | 6-Isopropylthiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isopropyl-2-mercaptopyrimidin-4-OL | |
CAS RN |
28456-53-3 | |
| Record name | 4(1H)-Pyrimidione, 2,3-dihydro-6-(1-methylethyl)-2-thioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028456533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28456-53-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Isopropylthiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-Methyl-2-quinolinyl)thio]propanoic acid](/img/structure/B1364087.png)




![7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1364102.png)
![2-{[(2-Methoxyethyl)amino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364103.png)
![4-Bromo-1-[(2-fluorophenyl)methyl]pyrazole](/img/structure/B1364108.png)



